molecular formula C8H8ClN3O2S B2893046 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride CAS No. 134310-07-9

4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride

Cat. No.: B2893046
CAS No.: 134310-07-9
M. Wt: 245.68
InChI Key: LLBLPNMGLNTMJX-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with methyl groups at positions 4 and 6, and a sulfonyl chloride group at position 3. This structural configuration imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected with para-methoxybenzyl chloride (PMB-Cl). Subsequent reactions with various reagents lead to the formation of the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition disrupts cell proliferation, differentiation, and survival, making it effective against certain cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride is unique due to its specific substitution pattern and the presence of the sulfonyl chloride group, which imparts distinct reactivity and biological activity. Its ability to inhibit TRKs with high selectivity and potency sets it apart from other similar compounds .

Properties

IUPAC Name

4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O2S/c1-4-3-5(2)10-7-6(4)8(12-11-7)15(9,13)14/h3H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBLPNMGLNTMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NNC(=C12)S(=O)(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134310-07-9
Record name 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride
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